molecular formula C21H17ClN4O B433214 6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 305865-93-4

6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B433214
CAS No.: 305865-93-4
M. Wt: 376.8g/mol
InChI Key: DOFAVDKHCPUMBN-UHFFFAOYSA-N
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Description

6-Amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a 3-chlorophenyl group at position 4, a 4-methylphenyl group at position 1, and a methyl group at position 2. Its synthesis typically involves multi-component reactions (MCRs), such as one-pot protocols using aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile under reflux conditions . The compound’s structure is stabilized by hydrogen bonding and π-π stacking interactions, which influence its crystallinity and thermal stability.

Properties

IUPAC Name

6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-12-6-8-16(9-7-12)26-21-18(13(2)25-26)19(17(11-23)20(24)27-21)14-4-3-5-15(22)10-14/h3-10,19H,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFAVDKHCPUMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ultrasound-Assisted Four-Component Synthesis

The ultrasound-assisted method leverages cavitation effects to accelerate the reaction between 4-methylphenylhydrazine, ethyl acetoacetate, 3-chlorobenzaldehyde, and malononitrile in aqueous media. This catalyst-free approach eliminates the need for toxic solvents, aligning with green chemistry principles. The reaction proceeds via sequential Knoevenagel condensation and Michael addition, followed by cyclization to form the pyrano[2,3-c]pyrazole core. Ultrasound irradiation at 40 kHz for 30 minutes achieves an 85–90% yield, significantly reducing reaction time compared to conventional heating (6–8 hours). The absence of byproducts simplifies purification, requiring only recrystallization from ethanol.

Mechanochemical Grinding with SBA-Pr-NH₂ Catalyst

A solvent-free protocol employs SBA-Pr-NH₂, a mesoporous silica-based catalyst functionalized with amine groups, to facilitate the one-pot synthesis. Grinding 4-methylphenylhydrazine, ethyl acetoacetate, 3-chlorobenzaldehyde, and malononitrile for 5–8 minutes at room temperature yields the target compound in 92% efficiency. The catalyst’s high surface area (780 m²/g) and basic sites promote rapid enolate formation and cyclocondensation. Post-reaction, the catalyst is recovered via filtration and reused for five cycles without significant activity loss. This method exemplifies atom economy and energy efficiency, with a solvent-free workflow reducing waste generation.

Nano-Catalyzed Synthesis Using Functionalized LDH Supports

LDH@PTRMS@DCMBA@CuI Nanocomposite

A novel nano-copper catalyst stabilized on layered double hydroxide (LDH) functionalized with phenyltrimethoxysilane (PTRMS) and 1,3-dicarbamimidylbenzene-1,3-disulfonamide (DCMBA) demonstrates exceptional activity. In a water/ethanol (1:1) solvent system at 55°C, the reaction achieves 95% yield within 20 minutes. The catalyst’s dual acid-base sites and high dispersion of Cu⁺ ions enhance the kinetics of Knoevenagel adduct formation and subsequent cyclization. Comparative studies reveal a turnover frequency (TOF) of 1,200 h⁻¹, surpassing conventional catalysts like piperidine (TOF: 450 h⁻¹). The nanocomposite is magnetically separable, enabling straightforward recovery and reuse.

Aqueous-Phase Synthesis with DBSA Catalyst

DBSA-Mediated Three-Component Reaction

Using 10 mol% DBSA in water, 1-(4-methylphenyl)-3-methyl-2-pyrazolin-5-one (prepared from 4-methylphenylhydrazine and ethyl acetoacetate) reacts with 3-chlorobenzaldehyde and malononitrile under reflux to afford the target compound in 88% yield. The surfactant properties of DBSA stabilize intermediates in micellar aggregates, facilitating collision efficiency. This method avoids organic solvents and achieves a high atom economy (82%), with the aqueous phase recycled for three subsequent batches.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temp (°C) Time Yield (%) Green Metrics *
Ultrasound-Assisted MCRNoneWater2530 min85–90E-factor: 0.3
Mechanochemical GrindingSBA-Pr-NH₂Solvent-free258 min92PMI: 1.1
LDH@Cu NanocompositeLDH@PTRMS@DCMBA@CuIWater/Ethanol5520 min95E-factor: 0.2
DBSA-Catalyzed SynthesisDBSAWater1003 h88PMI: 1.4

*Green metrics: E-factor = waste (kg)/product (kg); PMI = Process Mass Intensity.

The LDH@Cu method outperforms others in yield and reaction time, attributed to the catalyst’s bifunctional active sites. However, the ultrasound-assisted approach excels in energy efficiency, requiring no external heating. Mechanochemical grinding offers the lowest environmental impact (PMI: 1.1), ideal for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs to 6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile exhibit significant anticancer activities. For instance, derivatives of pyrazoles have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazole derivatives induced apoptosis in colorectal carcinoma cells, suggesting that this compound may possess similar properties and warrant further investigation in cancer therapy .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been widely studied. Compounds within this class have demonstrated the ability to scavenge free radicals effectively. This property is crucial for developing treatments aimed at reducing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The specific antioxidant capacity of this compound has yet to be fully characterized but is an area of ongoing research .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is another area of interest. In silico studies have suggested that derivatives can inhibit key inflammatory pathways, such as the lipoxygenase pathway, which is implicated in various inflammatory conditions. This suggests that this compound may also be a candidate for further exploration as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance biological activity. The development of novel derivatives through structural modification can lead to improved potency and selectivity against specific biological targets.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects against colorectal RKO carcinoma cells; induced apoptosis.
Anti-inflammatory PotentialIn silico docking studies indicated possible inhibition of lipoxygenase pathways.
Antioxidant ActivitySuggested radical scavenging capabilities similar to established antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting DNA replication and transcription processes, which contributes to its anticancer properties . Additionally, it can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most analogues are synthesized via MCRs, but catalysts vary (e.g., piperidine in ethanol vs. acetic anhydride for cyclization ).
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance reactivity during synthesis, while electron-donating groups (e.g., methoxy in ) may reduce reaction yields due to steric hindrance.

Structural and Crystallographic Differences

Crystallographic data reveals how substituents influence molecular geometry:

  • Planarity: The pyrano[2,3-c]pyrazole core is nearly planar in most analogues, with deviations <0.03 Å. However, bulky substituents (e.g., 3-nitrophenyl in ) increase dihedral angles between the core and aryl rings (81.11° for 3-nitrophenyl vs. 13.36° for phenyl) .
  • Hydrogen Bonding: Amino and nitrile groups participate in intermolecular H-bonding, stabilizing crystal lattices. For example, in 6-amino-3-tert-butyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the tert-butyl group disrupts H-bonding networks, reducing crystallinity .

Physicochemical Properties

  • Lipophilicity : Methyl and chloro substituents increase logP values, enhancing membrane permeability. For example, the 4-methylphenyl group in the target compound likely improves bioavailability compared to polar nitro or methoxy analogues .
  • Thermal Stability : Melting points correlate with crystallinity; nitro-substituted derivatives (e.g., ) exhibit higher decomposition temperatures (>250°C) due to strong intermolecular interactions.

Biological Activity

The compound 6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyranopyrazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C24_{24}H21_{21}ClN6_{6}. Its structure features a pyranopyrazole core with various substituents that influence its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its lipophilicity and potential interactions with biological targets.

Structural Characteristics

Property Value
Molecular Weight420.91 g/mol
Melting Point470–471 K
SolubilitySoluble in organic solvents
Functional GroupsAmino, carbonitrile

Anticancer Activity

Research indicates that compounds within the pyranopyrazole class exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit tubulin polymerization. This inhibition leads to cell cycle arrest in the G2/M phase, making these compounds promising candidates for cancer therapy.

  • IC50_{50} Values: Studies report IC50_{50} values in the low micromolar range for related compounds, suggesting potent activity against various cancer cell lines .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Certain derivatives have shown significant inhibition of inflammatory mediators, making them potential candidates for treating inflammatory diseases.

  • Mechanism of Action : The anti-inflammatory activity is attributed to the modulation of cytokine production and inhibition of pathways that lead to inflammation .

PPARγ Agonism

Recent studies have identified certain pyranopyrazoles as partial agonists of the PPARγ receptor, which plays a crucial role in glucose metabolism and adipocyte differentiation. This activity suggests potential applications in treating type II diabetes.

  • Binding Studies : Competitive binding assays demonstrate that these compounds can effectively interact with PPARγ, influencing its transcriptional activity .

Case Study 1: Anticancer Evaluation

A study evaluated a series of dihydropyrano[2,3-c]pyrazoles for their anticancer properties. Among the tested compounds, one derivative exhibited an IC50_{50} of 0.03 mM against a breast cancer cell line. The study utilized docking simulations to confirm the binding affinity of these compounds to tubulin .

Case Study 2: Anti-inflammatory Activity

In another investigation, several analogs were synthesized and tested for anti-inflammatory effects. One compound demonstrated an IC50_{50} value of 54.65 μg/mL against inflammatory cytokines in vitro, comparable to standard anti-inflammatory drugs .

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